molecular formula C23H21Cl2NO B5172652 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole

9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole

Cat. No. B5172652
M. Wt: 398.3 g/mol
InChI Key: JFAQOJBKSGKEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazole, also known as DCB-carbazole, is a synthetic compound that has been widely used in scientific research. It belongs to the family of carbazole derivatives and has been found to exhibit potent biological activities.

Mechanism of Action

The mechanism of action of 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee is not fully understood. However, it has been suggested that it exerts its biological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It has also been found to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC.
Biochemical and Physiological Effects:
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage. Additionally, it has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as SOD and CAT.

Advantages and Limitations for Lab Experiments

9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit potent biological activities at low concentrations. However, it also has some limitations. It is a relatively expensive compound, and its solubility in aqueous media is low, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail and identify its molecular targets. Additionally, it would be interesting to investigate the structure-activity relationship of 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee and develop more potent derivatives. Finally, it would be valuable to evaluate the safety and toxicity of 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee in preclinical studies.
Conclusion:
9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee is a synthetic compound that has been widely used in scientific research for its various biological activities. It has been found to exhibit potent anti-inflammatory, anticancer, and neuroprotective properties. Its mechanism of action is not fully understood, but it has been suggested to modulate various signaling pathways and inhibit the activity of various enzymes. 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee, including its potential as a therapeutic agent, its mechanism of action, and the development of more potent derivatives.

Synthesis Methods

9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee can be synthesized by a multistep process involving the reaction of 2,4-dichloro-6-methylphenol with n-butyl lithium, followed by the reaction of the resulting intermediate with carbazole. The final product is obtained after purification and characterization by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

9-[4-(2,4-dichloro-6-methylphenoxy)butyl]-9H-carbazolee has been extensively used in scientific research for its various biological activities. It has been found to exhibit potent anti-inflammatory, anticancer, and neuroprotective properties. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

9-[4-(2,4-dichloro-6-methylphenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2NO/c1-16-14-17(24)15-20(25)23(16)27-13-7-6-12-26-21-10-4-2-8-18(21)19-9-3-5-11-22(19)26/h2-5,8-11,14-15H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAQOJBKSGKEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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